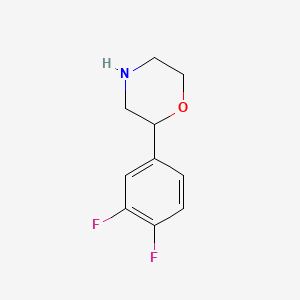

2-(3,4-Difluorophenyl)morpholine

Description

Significance of the Morpholine (B109124) Scaffold in Medicinal Chemistry and Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the development of pharmaceuticals and bioactive molecules. biosynce.comwisdomlib.org Its prevalence in numerous approved and experimental drugs underscores its value in medicinal chemistry. nih.govresearchgate.net

Historical Context and Evolution of Morpholine Derivatives in Pharmaceutical Sciences

The journey of morpholine in pharmaceuticals has been marked by its integration into a wide array of therapeutic agents. researchgate.net Initially recognized for its utility as a solvent and chemical intermediate, its potential as a key pharmacophore was soon realized. chemicalbook.comwikipedia.org Over the decades, medicinal chemists have increasingly incorporated the morpholine moiety into drug candidates to enhance their therapeutic profiles. nih.gov This has led to the development of numerous successful drugs across various therapeutic areas, including anticancer agents like gefitinib (B1684475) and antibiotics such as linezolid. wikipedia.orgtaylorandfrancis.com

Role of Morpholine in Modulating Pharmacokinetic and Pharmacodynamic Properties of Bioactive Molecules

The morpholine scaffold is frequently employed to optimize the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of bioactive compounds. nih.govresearchgate.net Its presence can improve crucial drug-like characteristics such as aqueous solubility and metabolic stability. biosynce.comchemicalbook.com The nitrogen atom in the morpholine ring can act as a weak base, which can be advantageous for a drug's absorption and distribution in the body. nih.gov Furthermore, the morpholine ring can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, thereby influencing a compound's potency and selectivity. nih.govresearchgate.net A large body of in vivo studies has demonstrated morpholine's capacity to not only boost potency but also to confer desirable pharmacokinetic properties upon compounds. nih.govsci-hub.se

Rationale for Fluorine Substitution in Aromatic Systems within Medicinal Chemistry

The introduction of fluorine atoms into drug molecules is a widely used and powerful strategy in modern medicinal chemistry. rsc.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org This is due to the unique properties of the fluorine atom and its profound effects on a molecule's biological activity. ijfans.org

Fluorine's Role in Enhancing Metabolic Stability and Receptor Binding Affinity

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine bond is exceptionally strong, much stronger than a carbon-hydrogen bond. chimia.ch By strategically placing fluorine atoms at sites on a molecule that are susceptible to metabolic breakdown by enzymes like cytochrome P450, the drug's half-life can be extended, leading to a longer duration of action. tandfonline.comnih.gov

Overview of Research Trajectories for 2-(3,4-Difluorophenyl)morpholine

The scientific journey of this compound is predominantly as a foundational element for constructing more elaborate molecular architectures with specific biological activities. Its utility stems from the combination of the versatile morpholine ring and the electronically distinct 3,4-difluorophenyl group.

Current Areas of Investigation and Emerging Applications

Research involving the this compound scaffold is expanding into several key areas of therapeutic interest. The inherent properties of the morpholine ring, such as its ability to improve the pharmacokinetic profile of drug candidates, make it a desirable component in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net The introduction of the difluorophenyl group can further modulate a molecule's biological activity and metabolic stability.

One of the prominent areas of investigation for derivatives of this compound is in the development of anti-inflammatory agents . For instance, a complex derivative incorporating the this compound core has been synthesized and evaluated for its potential to combat inflammation. This line of inquiry suggests that the parent compound is a valuable starting point for creating novel anti-inflammatory drugs.

Furthermore, the broader class of morpholine derivatives is under intense scrutiny for a multitude of pharmacological activities, including:

Anticancer: Morpholine-containing compounds are being explored as inhibitors of key enzymes in cancer progression, such as PI3K. nih.gov

Antiviral: The morpholine scaffold is a component of several antiviral drug candidates. ontosight.ai

Anticonvulsant: Derivatives have shown promise in preclinical models of epilepsy. e3s-conferences.orgmdpi.com

Antidiabetic: Recent studies have highlighted the potential of morpholine derivatives in managing diabetes. mdpi.com

Central Nervous System (CNS) Disorders: The morpholine ring is considered a "privileged structure" for CNS drug discovery due to its favorable physicochemical properties that can enhance penetration of the blood-brain barrier. researchgate.netnih.gov This makes derivatives of this compound attractive candidates for developing treatments for neurodegenerative diseases and other CNS-related conditions. researchgate.net

Beyond pharmaceuticals, morpholine derivatives are also being investigated for applications in agrochemicals as fungicides and herbicides, and in materials science as curing agents and stabilizers for polymers. e3s-conferences.org

Table 1: Investigational Areas for Morpholine Derivatives

| Research Area | Potential Application | Key Findings |

|---|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases | A derivative of this compound has been synthesized and shows potential. |

| Anticancer | Inhibition of cancer cell growth | Morpholine derivatives have been identified as PI3K inhibitors. nih.gov |

| CNS Disorders | Treatment of neurodegenerative diseases | The morpholine scaffold improves blood-brain barrier penetration. researchgate.netnih.gov |

| Antidiabetic | Management of diabetes | Novel morpholine derivatives show promise as antidiabetic agents. mdpi.com |

| Agrochemicals | Crop protection | Used in the development of fungicides and herbicides. e3s-conferences.org |

| Materials Science | Polymer production | Act as curing agents and stabilizers. e3s-conferences.org |

Positioning the Compound within Broader Research Themes in Heterocyclic Chemistry

In the vast field of heterocyclic chemistry, this compound is significant as a versatile building block. Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring, are fundamental to the development of a wide array of functional molecules.

The morpholine ring itself is a six-membered heterocycle containing both nitrogen and oxygen atoms. This dual nature imparts unique properties, including the ability to act as a base and to participate in hydrogen bonding, which are crucial for biological interactions. researchgate.net The synthesis of morpholine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation and functionalization. researchgate.netresearchgate.net

The 3,4-difluorophenyl substituent is another key feature that positions this compound within important research themes. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern on the phenyl ring can fine-tune the electronic properties of the molecule, influencing its interactions with biological targets.

Therefore, this compound serves as a valuable scaffold that combines the advantageous properties of the morpholine ring with the electronic modulation of the difluorinated phenyl group. Its primary role in research is as a key intermediate in the synthesis of more complex molecules designed for specific biological or material science applications. synhet.com For example, structurally related compounds like trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid are crucial intermediates in the synthesis of important pharmaceuticals. google.com

The ongoing exploration of morpholine derivatives in various therapeutic areas ensures that this compound will remain a relevant and important compound for synthetic and medicinal chemists. nih.govresearchgate.netontosight.aie3s-conferences.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRWAYIZWAKYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655911 | |

| Record name | 2-(3,4-Difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097797-38-0 | |

| Record name | 2-(3,4-Difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Difluorophenyl Morpholine

Diverse Synthetic Routes for the Core 2-(3,4-Difluorophenyl)morpholine Structure

The synthesis of this compound presents the dual challenges of constructing the morpholine (B109124) ring with precise regiochemistry and controlling the stereochemistry at the C2 position. Various strategies have been developed to address these challenges, ranging from classical cyclization methods to modern catalytic asymmetric approaches.

Strategies for Regioselective Construction of the Morpholine Ring System

The regioselective formation of the 2-substituted morpholine ring is crucial to avoid the generation of isomeric byproducts. A common and effective strategy involves the cyclization of N-substituted diethanolamine derivatives. For instance, the intramolecular cyclization of an appropriate N-(2-hydroxyethyl)amino alcohol precursor, where the aryl group is already attached to the carbon destined to become C2 of the morpholine ring, ensures the desired regioselectivity. This approach often involves the use of a dehydrating agent or the conversion of one of the hydroxyl groups into a better leaving group. researchgate.net

Another versatile method for constructing the morpholine ring is through the reaction of 1,2-amino alcohols with suitable two-carbon electrophiles. chemrxiv.org For the synthesis of 2-aryl morpholines, this can involve the reaction of a 2-amino-1-arylethanol derivative with an ethylene oxide equivalent or a two-carbon synthon bearing leaving groups on both carbons. The regioselectivity is dictated by the nature of the starting materials and the reaction conditions. For example, a photocatalytic, diastereoselective annulation strategy has been reported for the synthesis of substituted 2-aryl morpholines from readily available starting materials, employing a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov

Furthermore, tandem reactions that form multiple bonds in a single operation provide an efficient route to substituted morpholines. A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, and similar principles can be adapted for 2-substituted analogues. organic-chemistry.org

Enantioselective Synthetic Approaches for Chiral Purity

The biological activity of this compound is often dependent on its absolute stereochemistry. Therefore, the development of enantioselective synthetic methods to obtain chirally pure enantiomers is of paramount importance.

Asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines, stands out as a powerful technique for establishing the chiral center at the C2 position. acs.orggoogle.comifpenergiesnouvelles.fr This method utilizes chiral transition metal catalysts, typically rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivities (up to 99% ee). acs.org The success of this approach lies in the ability of the chiral catalyst to differentiate between the two faces of the prochiral double bond in the dehydromorpholine substrate during the hydrogen addition. The reaction can often be carried out on a gram scale, making it suitable for producing significant quantities of the chiral product. acs.org

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Rhodium complex with chiral bisphosphine ligand | 2-Aryl-dehydromorpholine | Up to 99% | acs.org |

| Ruthenium-based catalysts | Unsaturated amino alcohols | High | organic-chemistry.org |

Table 1: Examples of Catalyst Systems for Asymmetric Synthesis of Chiral Morpholines

Chiral pool synthesis offers an alternative and often highly effective strategy. This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereocenter. asynt.comresearchgate.net For instance, a chiral amino acid can be elaborated through a series of chemical transformations to construct the morpholine ring while retaining the original stereochemistry. This method provides a reliable way to access specific enantiomers of this compound.

The determination of the absolute and relative stereochemistry of the synthesized chiral morpholines is a critical aspect of the research. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used technique to determine the enantiomeric excess (ee) of the product. ifpenergiesnouvelles.fr Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or through the analysis of diastereomeric derivatives, can also be employed to establish the enantiomeric purity and relative stereochemistry. nih.gov For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard. nih.gov

Scalable Production Methods for Research and Preclinical Development

The transition from laboratory-scale synthesis to a scalable process suitable for preclinical and potentially clinical development requires robust and efficient methodologies. Asymmetric hydrogenation is a highly scalable process, and its application in the pharmaceutical industry for the production of chiral intermediates is well-established. neulandlabs.comokayama-u.ac.jp The key considerations for scaling up this reaction include catalyst loading, hydrogen pressure, temperature, and solvent selection to ensure safety, efficiency, and cost-effectiveness. The development of flow chemistry processes for asymmetric hydrogenation is also an area of active research, offering potential advantages in terms of safety, process control, and scalability. asynt.com

Derivatization and Functionalization Strategies of this compound

The core structure of this compound provides a versatile platform for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties. Derivatization can be targeted at the secondary amine of the morpholine ring or the difluorophenyl moiety.

The secondary amine of the morpholine ring is a key handle for functionalization. N-alkylation can be readily achieved by reacting the parent morpholine with a variety of alkyl halides or other electrophiles. This allows for the introduction of a wide range of substituents, including small alkyl groups, functionalized chains, and pharmacophoric fragments. princeton.edu For example, a visible-light-induced, copper-catalyzed protocol has been reported for the coupling of N-nucleophiles with diverse alkyl bromides at room temperature. princeton.edu

N-arylation of the morpholine nitrogen introduces an aryl or heteroaryl group, which can significantly impact the molecule's properties. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable for the N-arylation of morpholines with aryl halides. researchgate.netsigmaaldrich.com This reaction is known for its broad substrate scope and functional group tolerance.

Functionalization of the 3,4-difluorophenyl ring can also be explored, although it is generally more challenging due to the electron-withdrawing nature of the fluorine atoms. Electrophilic aromatic substitution reactions on the difluorophenyl ring are possible, but the regioselectivity will be directed by the existing fluorine substituents and the morpholine ring. nih.gov

| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced | Reference |

| N-Alkylation | Alkyl halides, base | Alkyl groups | princeton.edu |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, ligand, base | Aryl/heteroaryl groups | sigmaaldrich.com |

| N-Acylation | Acyl chlorides, anhydrides | Acyl groups | iu.edu |

Table 2: Common Derivatization Strategies for the Morpholine Nitrogen

Modification of the Morpholine Nitrogen Atom

The secondary amine within the morpholine ring is a prime site for functionalization due to the nucleophilicity of the nitrogen atom. Common modifications include N-alkylation and N-acylation, which serve to introduce a vast array of substituents.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the morpholine nitrogen. It typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks an alkyl halide, displacing the halide leaving group. ucalgary.ca To prevent multiple alkylations, which can occur because the product amine is often still nucleophilic, specific strategies like reductive amination or the use of catalysts can be employed for selective monoalkylation. masterorganicchemistry.comorganic-chemistry.org For instance, catalysts such as Cp*Ir complexes have been shown to be effective for the N-methylation of various amines using methanol. organic-chemistry.org Another approach utilizes secondary alcohols as alkylating agents through a hydrogen autotransfer (HA) strategy, catalyzed by complexes like NNN-Ni(II) pincer complexes under mild conditions. acs.org

N-Acylation: The introduction of an acyl group (R-C=O) to the morpholine nitrogen forms a stable amide bond. This transformation is valuable for modulating the electronic properties and steric bulk around the nitrogen atom. The reaction of amines with acylating agents like phenyl benzoates has been studied, providing insight into acyl transfer reaction mechanisms. researchgate.net N-acylation can significantly alter the electronic character of the molecule, for example, by reducing the Lowest Unoccupied Molecular Orbital (LUMO) energy levels in certain polymer systems. rsc.org

| Reaction Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-Alkylation with Alkyl Halides | Alkyl Halide (e.g., R-Br), Excess Amine | Classic SN2 mechanism; risk of polyalkylation. | ucalgary.camasterorganicchemistry.com |

| N-Alkylation with Alcohols (Hydrogen Autotransfer) | Secondary Alcohol, NNN-Ni(II) pincer complex | Environmentally benign, operates under mild conditions. | acs.org |

| N-Methylation with Methanol | Methanol, Cp*Ir complex, Weak Base | Highly effective and general method for methylation. | organic-chemistry.org |

| N-Acylation with Esters | Phenyl Benzoate | Forms a stable amide bond, alters electronic properties. | researchgate.net |

Introduction of Substituents onto the Phenyl Ring

Modifying the 3,4-difluorophenyl ring is more challenging but offers a route to fine-tune the electronic and steric properties of the molecule. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards traditional electrophilic aromatic substitution (SEAr) and activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms makes the phenyl ring susceptible to attack by nucleophiles. wikipedia.org This allows for the displacement of one of the fluorine atoms by a suitable nucleophile. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a fluoride ion). masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate. libretexts.org Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org

Exploration of Linker Chemistry for Complex Molecular Architectures

Linker chemistry is employed to connect the this compound scaffold to other molecules, such as proteins, peptides, or other pharmacophores, creating complex architectures like Antibody-Drug Conjugates (ADCs) or PROTACs. tenovapharma.comsymeres.com The linker's nature is critical as it influences the stability, solubility, and release mechanism of the final conjugate. symeres.com

Linkers can be broadly categorized as cleavable or non-cleavable:

Cleavable Linkers: These are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the active molecule at the target site. symeres.com Examples include acid-sensitive linkers (e.g., hydrazones, maleic acid derivatives) and enzyme-cleavable linkers. symeres.comnih.gov Heterocyclic rings are often incorporated into linkers to enhance properties like conformational rigidity and aqueous solubility. mdpi.com

Non-Cleavable Linkers: These form a stable connection. The attached molecule is released only after the complete degradation of the carrier, for instance, by lysosomal enzymes in the case of ADCs. symeres.com

The morpholine nitrogen of this compound is a logical attachment point for a linker, typically via an amide or a stable C-N bond. lboro.ac.uk

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

N-Alkylation: The alkylation of a secondary amine like this compound with an alkyl halide follows a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, leading to the formation of a C-N bond and the simultaneous departure of the halide ion. ucalgary.ca An initial acid-base reaction between the amine and the alkylammonium salt product can liberate a more nucleophilic amine, potentially leading to further alkylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This mechanism is a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (one of the fluorine atoms). This breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the ortho and para positions relative to the attack site. youtube.com

Elimination: The aromaticity is restored by the departure of the leaving group (fluoride ion), resulting in the substituted product. The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step. youtube.comlibretexts.org

Analytical Methodologies for Structural Confirmation and Purity Assessment in Research

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity evaluation of this compound and its derivatives.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. For a morpholine ring, characteristic signals would appear for the protons on the carbons adjacent to the nitrogen and oxygen atoms. chemicalbook.com

¹³C NMR: Shows the chemical environment of each carbon atom in the molecule.

¹⁹F NMR: This is particularly useful for fluorinated compounds. It provides distinct signals for each fluorine atom, and their chemical shifts and coupling constants (J-couplings) with other nuclei (¹H, ¹³C, or other ¹⁹F atoms) can confirm the substitution pattern on the phenyl ring. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For the parent compound, a key feature would be the N-H stretching vibration. After N-alkylation or N-acylation, the disappearance of this peak and the appearance of new peaks (e.g., a C=O stretch for an amide around 1640–1655 cm⁻¹) would confirm the transformation.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. preprints.org The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS or MSⁿ), can help elucidate the structure by showing characteristic losses, such as the loss of the morpholine core. preprints.orgcore.ac.uk

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹⁹F NMR | Distinct chemical shifts and J-coupling constants for each fluorine. | Confirms the presence and substitution pattern of fluorine on the aromatic ring. | nih.govnih.gov |

| ¹H NMR / ¹³C NMR | Characteristic signals for morpholine ring protons/carbons and aromatic ring protons/carbons. | Elucidates the overall carbon-hydrogen framework and connectivity. | nih.gov |

| IR Spectroscopy | N-H stretch (for parent compound), C=O stretch (for N-acyl derivatives). | Identifies key functional groups and confirms reaction success. | google.com |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ gives molecular weight. | Confirms molecular formula (HRMS) and structure via fragmentation. | preprints.orgcore.ac.uk |

Chromatographic Methods (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of compounds and for separating mixtures. eschemy.com Due to the chirality of this compound (the C2 carbon is a stereocenter), chiral HPLC is essential for separating its enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz The choice of mobile phase (normal, reversed, or polar organic) can significantly alter the selectivity of the separation. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method used for separating and identifying volatile compounds. For non-volatile or highly polar compounds like morpholine, derivatization is often required to increase volatility and improve chromatographic behavior. nih.gov For example, morpholine can be reacted with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS. nih.govresearchgate.net This technique offers excellent separation and definitive identification based on both retention time and the mass spectrum of the analyte. nih.govresearchgate.net

| Method | Stationary Phase/Column | Application | Key Features | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (CSP), e.g., polysaccharide-based | Separation of enantiomers. | Essential for determining enantiomeric purity; relies on "three-point interactions" between the analyte and CSP. | csfarmacie.czchromatographyonline.com |

| GC-MS | e.g., TM-1701 capillary column | Quantification and identification of morpholine (often after derivatization). | High sensitivity and specificity; derivatization to N-nitrosomorpholine increases volatility. | nih.govnih.gov |

Pharmacological Profiles and Biological Activities of 2 3,4 Difluorophenyl Morpholine and Its Derivatives

Exploration of Central Nervous System (CNS) Activities

The aryl-morpholine structure is a key pharmacophore for many CNS-active agents due to its structural similarity to endogenous neurotransmitters, which can facilitate crossing the blood-brain barrier. nih.govacs.org The incorporation of a difluorophenyl group, as in 2-(3,4-difluorophenyl)morpholine, can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. nih.gov

Modulatory Effects on Neurotransmitter Systems

Derivatives of phenylmorpholine have shown significant activity in modulating monoamine neurotransmitter systems, which are crucial for mood, cognition, and motor control. wikipedia.org Their mechanism often involves the inhibition of neurotransmitter reuptake or interaction with key receptors.

One notable derivative, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, has been identified as a selective inhibitor of norepinephrine (B1679862) uptake. This activity is a hallmark of many antidepressant medications. Similarly, other aryl-morpholine derivatives have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) systems. For instance, studies on 2,4-disubstituted morpholines have reported high affinity for human dopamine D4 receptors. acs.org The antidepressant-like effects of some compounds are attributed to their ability to elevate levels of serotonin and dopamine in key brain regions like the hippocampus and hypothalamus. nih.gov

Research on 2-aryl-4-(3-arylpropyl)morpholines has also shown potential for in-vitro inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters. nih.gov This suggests that the broader class of phenylmorpholine derivatives possesses diverse mechanisms for modulating neurotransmitter systems.

Table 1: Modulatory Effects of Phenylmorpholine Derivatives on Neurotransmitter Systems

| Compound Derivative | Observed Effect | Neurotransmitter System(s) Affected |

|---|---|---|

| (2S,3S,5R)-2-(3,5-Difluorophenyl)-3,5-dimethyl-2-morpholinol | Selective uptake inhibition | Norepinephrine |

| 2,4-Disubstituted morpholines | High-affinity binding | Dopamine (D4 receptors) |

| 2-Aryl-4-(3-arylpropyl)morpholines | In-vitro enzyme inhibition | Monoamine Oxidase (MAO) |

| Antiepilepsirine (a piperine (B192125) derivative) | Elevated neurotransmitter levels | Serotonin, Dopamine |

Potential as Antidepressant Agents

The morpholine (B109124) nucleus is a component of several established antidepressant drugs, such as moclobemide (B1677376) and reboxetine. nih.govresearchgate.net Consequently, novel derivatives, including those with a difluorophenyl substituent, are of significant interest for developing new antidepressant therapies. The primary mechanism of action for many of these compounds is the inhibition of monoamine reuptake or enzyme activity. researchgate.net

For example, a study on 2-aryl-4-(3-arylpropyl)morpholines demonstrated antidepressant-like activity in animal models, which was linked to their potential as MAO inhibitors. nih.gov Another compound, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, was explicitly developed as a novel antidepressant agent due to its selective inhibition of norepinephrine uptake. The structural similarity of this compound to these active compounds suggests its potential for similar antidepressant effects, likely mediated by interactions with the serotonergic, noradrenergic, or dopaminergic systems. nih.gov

Table 2: Investigated Antidepressant Potential of Morpholine Derivatives

| Compound/Derivative Class | Proposed Mechanism | Supporting Evidence |

|---|---|---|

| Moclobemide | Reversible inhibitor of MAO-A | Clinically used antidepressant researchgate.net |

| Reboxetine | Selective norepinephrine reuptake inhibitor | Clinically used antidepressant nih.gov |

| 2-Aryl-4-(3-arylpropyl)morpholines | MAO-A and MAO-B inhibition | Activity in behavioral despair test nih.gov |

| (2S,3S,5R)-2-(3,5-Difluorophenyl)-3,5-dimethyl-2-morpholinol | Selective norepinephrine uptake inhibitor | Identified as a novel antidepressant agent |

Engagement with Receptors Involved in Mood Disorders and Pain Control

Aryl-morpholine derivatives can interact with a range of receptors implicated in mood regulation and pain perception. nih.gov Their structural features allow them to bind to receptors for neurotransmitters like serotonin (5-HT) and dopamine, as well as opioid receptors. nih.govacs.org

Studies have shown that morpholine-containing compounds can act as inverse agonists at 5-HT2A receptors, a property consistent with antipsychotic activity. researchgate.net The affinity for dopamine receptors, particularly the D4 subtype, has also been established for certain 2,4-disubstituted morpholines. acs.org

In the context of pain control, opioid receptors (mu, delta, and kappa) are critical targets. nih.gov These receptors are also involved in mood regulation. nih.gov While direct studies on this compound are not available, the morpholine scaffold is known to be present in molecules that interact with these systems. The ability of such compounds to modulate these receptors suggests potential applications in treating both mood disorders and pain. nih.gov

Relevance in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

The development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a major area of research, and morpholine-containing compounds are being explored as potential therapeutic agents. nih.govunifi.it These diseases are characterized by the progressive loss of neurons and involve complex pathological processes, including protein aggregation and enzymatic dysregulation. emory.edu

In Parkinson's disease research, which involves the degeneration of dopaminergic neurons, morpholine derivatives are of interest for their ability to interact with targets like dopamine receptors. unifi.itnih.gov For Alzheimer's disease, research has focused on targets such as cholinesterases and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Phenyl-quinoline derivatives, which share the phenyl-heterocycle motif with phenyl-morpholines, have shown promise as cholinesterase inhibitors with the ability to reduce GSK-3β levels. nih.gov

Furthermore, enzymes like asparagine endopeptidase (AEP), which are implicated in the pathology of both Alzheimer's and Parkinson's disease, represent potential targets for morpholine-based inhibitors. emory.edu The ability of the morpholine scaffold to serve as a building block for enzyme inhibitors makes it a valuable tool in the search for disease-modifying treatments for these conditions. nih.gove3s-conferences.org

Evaluation of Enzyme Inhibition Profiles

The morpholine ring is a privileged structure in the design of enzyme inhibitors due to its ability to form key interactions within enzyme active sites and improve the pharmacokinetic properties of the molecule. nih.gove3s-conferences.org

Investigation as Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides (cAMP and cGMP), which are critical second messengers in various cellular pathways. Inhibiting PDEs can lead to a range of therapeutic effects. In the central nervous system, PDE4 is a major target for treating neuroinflammation and cognitive disorders. nih.gov

PDE4 inhibitors have been investigated as potential treatments for CNS diseases by increasing cAMP levels, which can reduce neuroinflammation and confer neuroprotection. nih.gov For example, the PDE4 inhibitor roflumilast (B1684550) has demonstrated anti-neuroinflammatory effects in preclinical models. nih.gov While direct evidence for this compound as a PDE inhibitor is not prominent in the literature, the general applicability of the morpholine scaffold in designing enzyme inhibitors suggests that derivatives of this compound could be explored for PDE inhibition. The structural characteristics of aryl-morpholines make them plausible candidates for interacting with the active sites of enzymes like PDEs.

Table 3: Examples of PDE Inhibitors and Their Relevance

| Inhibitor | PDE Target | Therapeutic Area/Relevance |

|---|---|---|

| Roflumilast | PDE4 | Anti-neuroinflammatory effects in CNS disease models nih.gov |

| Zatolmilast | PDE4D | Investigated for CNS diseases nih.gov |

Table of Mentioned Compounds

Table 4: Chemical Compounds Mentioned in the Article

| Compound Name | Chemical Class/Type |

|---|---|

| This compound | Aryl-morpholine derivative |

| (2S,3S,5R)-2-(3,5-Difluorophenyl)-3,5-dimethyl-2-morpholinol | Aryl-morpholine derivative |

| Moclobemide | Morpholine derivative, MAO-A inhibitor |

| Reboxetine | Morpholine derivative, Norepinephrine reuptake inhibitor |

| Roflumilast | Phosphodiesterase-4 inhibitor |

| Zatolmilast | Phosphodiesterase-4D inhibitor |

Research into Kinase Inhibition

Derivatives of the this compound scaffold have been investigated for their potential as kinase inhibitors, a class of drugs that can modulate cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

One area of focus has been on Phosphoinositide 3-kinases (PI3Ks), which are involved in cellular growth and proliferation. nih.gov The compound LY294002, a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a well-known specific inhibitor of PI3K. nih.gov It acts at the ATP-binding site of the enzyme, and structure-activity relationship studies have shown that even slight modifications to its structure can lead to a significant decrease in inhibitory activity. nih.gov For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized and evaluated as inhibitors of PI3K p110α. nih.gov One such thieno[3,2-d]pyrimidine derivative demonstrated potent inhibitory activity against p110α with an IC₅₀ value of 2.0 nM and was found to be selective over other PI3K isoforms and protein kinases. nih.gov Further research has identified 4-(1,3-thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. nih.gov

Another significant target is the Leucine-Rich Repeat Kinase 2 (LRRK2), which is genetically linked to Parkinson's disease. nih.gov The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in the search for disease-modifying treatments. nih.gov Research in this area has led to the discovery of picolinamide-derived LRRK2 inhibitors. nih.gov Optimization efforts, including the modification of the heteroaryl C-H hinge and linker regions, have sought to improve potency and selectivity. nih.gov For example, the introduction of a cis-2,6-dimethylmorpholine (B33440) at the 2-position of the picolinamide (B142947) scaffold resulted in a significant improvement in unbound cellular potency. nih.gov Thiazole-4-carboxamides containing a morpholine moiety have also been identified as a promising lead series of LRRK2 inhibitors. nih.gov

Interactive Data Table: Kinase Inhibition by Morpholine Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

| 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) | PI3K | Specific inhibitor with an IC₅₀ of 1.40 µM. | nih.gov |

| Thieno[3,2-d]pyrimidine Derivative | PI3K p110α | Potent and selective inhibitor with an IC₅₀ of 2.0 nM. | nih.gov |

| 4-(1,3-Thiazol-2-yl)morpholine Derivatives | PI3K | Identified as potent and selective inhibitors. | nih.gov |

| Picolinamide Derivatives (with cis-2,6-dimethylmorpholine) | LRRK2 | Significant improvement in unbound cellular potency. | nih.gov |

| Thiazole-4-carboxamide Derivatives (with morpholine) | LRRK2 | Promising lead series for LRRK2 inhibition. | nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies

The morpholine nucleus is a key feature in several inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is a target for antidepressant drugs, while MAO-B inhibitors are used in the management of neurodegenerative diseases. nih.gov

Morpholine-based chalcones have been synthesized and evaluated for their MAO inhibitory activity. nih.gov In one study, a series of these chalcones were found to be reversible and selective inhibitors of MAO-A. nih.gov Specifically, a derivative with a 2,4-difluorophenyl substitution, (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, was among the most potent compounds, with an IC₅₀ value of 7.91 ± 0.08 μM for MAO-A. nih.gov

In another study, a series of nine morpholine-containing chalcones (MO1–MO9) were assessed for their inhibitory activities against both MAO-A and MAO-B. nih.govnih.gov Most of these compounds showed potent inhibition of MAO-B. nih.govnih.gov The most potent inhibitor, MO1, had an IC₅₀ value of 0.030 µM for MAO-B and exhibited a high selectivity index of over 1333.3. nih.gov This compound was found to be a reversible, mixed-type inhibitor of MAO-B. nih.gov Another compound in the series, MO7, was the most potent inhibitor of MAO-A with an IC₅₀ value of 7.1 µM. nih.govnih.gov

Interactive Data Table: MAO Inhibition by Morpholine-Based Chalcones

| Compound | Target MAO | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C14) | MAO-A | 7.91 ± 0.08 | - | nih.gov |

| MO1 | MAO-B | 0.030 | >1333.3 | nih.gov |

| MO7 | MAO-A | 7.1 | - | nih.govnih.gov |

| MO7 | MAO-B | 0.25 | - | nih.govnih.gov |

Histone Deacetylase (HDAC) Targeting in Cancer Research

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDACs, enzymes that play a critical role in the regulation of gene expression. frontiersin.org The development of novel HDAC inhibitors with improved potency and selectivity is an active area of research.

Derivatives incorporating a 2-phenylmorpholine (B1329631) scaffold have been explored in the design of new HDAC inhibitors. While direct studies on this compound as an HDAC inhibitor are not prevalent, research into related structures provides insight. For example, a series of HDAC inhibitors with an L-phenylglycine scaffold have been designed and synthesized. nih.gov Structural modifications of these compounds, such as the replacement of a phenyl group with various aromatic heterocycles, have been undertaken to fine-tune their properties. nih.gov

In another study, 2-substituted phenylquinoline-4-carboxylic acid derivatives were introduced as the cap group of HDAC inhibitors. frontiersin.org The results indicated that difluoride-substitution on the phenyl ring was conducive to the inhibitory activity. frontiersin.org One of the active compounds from this series, D28, exhibited significant HDAC3 selectivity over other class I HDACs. frontiersin.org

Interactive Data Table: HDAC Inhibition by Phenyl-Containing Scaffolds

| Compound Series | Key Structural Feature | Target HDAC | Notable Findings | Reference |

| L-phenylglycine derivatives | L-phenylglycine scaffold | Pan-HDAC | Potent HDAC inhibitory activities, some superior to the control SAHA. | nih.gov |

| 2-Substituted phenylquinoline-4-carboxylic acid derivatives | Phenylquinoline cap group | HDAC3 | Difluoride-substitution on the phenyl ring enhanced activity; D28 showed HDAC3 selectivity. | frontiersin.org |

Receptor Binding Studies and Ligand Interactions

Affinity and Selectivity for Sigma Receptors (σ1, σ2)

Sigma receptors, classified as σ₁ and σ₂, are recognized as promising targets for therapeutic intervention in a variety of central nervous system disorders and cancer. sigmaaldrich.com The development of selective ligands for these receptors is a key objective in medicinal chemistry.

While direct binding data for this compound is limited, studies on structurally related compounds highlight the importance of the morpholine and substituted phenyl moieties for sigma receptor affinity. For instance, derivatives of fenpropimorph, which contains a morpholine ring, have been synthesized and shown to possess high affinity for the σ₁ receptor subtype, with Kᵢ values in the nanomolar range.

Furthermore, research on N-alkylamines has demonstrated that the addition of an N-3-phenylpropyl group enhances affinity for both σ₁ and σ₂ receptors. nih.gov The presence of an electron-withdrawing group, such as a para-nitro substitution on the phenyl ring, can further increase the affinity of these ligands. nih.gov In the context of halogenated phenyl groups, compounds like SA4503 and its fluoroethyl analog, FE-SA4503, have been studied for their sigma receptor binding. nih.gov In one study, SA4503 showed a 14-fold selectivity for σ₁ (Kᵢ = 4.6 nM) over σ₂ (Kᵢ = 63.1 nM) receptors. nih.gov Its fluoroethyl analog, FE-SA4503, displayed similar selectivity with a Kᵢ of 8.0 nM for σ₁ and 113.2 nM for σ₂. nih.gov

Interactive Data Table: Sigma Receptor Affinity of Related Compounds

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| SA4503 | 4.6 | 63.1 | 14-fold | nih.gov |

| FE-SA4503 | 8.0 | 113.2 | 14-fold | nih.gov |

Adenosine (B11128) Receptor Antagonism (A1, A2A, A2B, A3 Subtypes)

Adenosine receptors, particularly the A₁ and A₂A subtypes, are implicated in a range of physiological processes and are considered important therapeutic targets, especially for neurodegenerative conditions like Parkinson's disease. nih.govparkinson.org The development of antagonists for these receptors is an area of intense research.

Derivatives of this compound have been investigated for their potential as adenosine receptor antagonists. A notable example is JNJ-40255293, a dual adenosine A₂A/A₁ receptor antagonist with the chemical name 2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one. nih.gov This compound demonstrated high affinity for the human A₂A receptor with a Kᵢ of 7.5 nM and exhibited a 7-fold in vitro selectivity over the human A₁ receptor. nih.gov In vivo studies in rats confirmed this selectivity, with ED₅₀ values of 0.21 mg/kg for occupancy of brain A₂A receptors and 2.1 mg/kg for A₁ receptors. nih.gov

The non-selective adenosine receptor antagonist caffeine (B1668208) has been shown to reduce the risk of Parkinson's disease, and this has spurred the development of more selective antagonists. nih.gov Dual A₁/A₂A antagonists are of particular interest as they may address both motor and non-motor symptoms of the disease. nih.gov

Interactive Data Table: Adenosine Receptor Antagonism by a Morpholine Derivative

| Compound | Target Receptor | Kᵢ (nM) (human) | In Vivo ED₅₀ (mg/kg, rat) | Reference |

| JNJ-40255293 | A₂A | 7.5 | 0.21 | nih.gov |

| JNJ-40255293 | A₁ | ~52.5 (calculated from 7-fold selectivity) | 2.1 | nih.gov |

Dopamine D4 Receptor Antagonist Properties

The dopamine D₄ receptor is a member of the D₂-like family of dopamine receptors and is a target for the treatment of various central nervous system disorders. nih.gov The development of selective D₄ receptor antagonists is a significant goal in medicinal chemistry.

Research has led to the synthesis and characterization of chiral alkoxymethyl morpholine analogs as potent and selective dopamine D₄ receptor antagonists. nih.gov One such compound, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, was identified as a novel antagonist with high selectivity against other dopamine receptor subtypes (D₁, D₂L, D₂S, D₃, and D₅). nih.gov

The structure-activity relationships of D₄ receptor ligands have been extensively studied. nih.govacs.org The selective D₄ antagonist L-745,870, which contains a chlorophenyl group, exhibits a high affinity for the D₄ receptor with a Kᵢ of 0.43 nM, while showing significantly weaker affinity for D₂ (Kᵢ = 960 nM) and D₃ (Kᵢ = 2300 nM) receptors. medchemexpress.com The crystal structure of the D₄ receptor in complex with L-745,870 has revealed that the chlorophenyl arm of the ligand extends into a specific pocket between transmembrane helices 2 and 3, which contributes to its high selectivity. elifesciences.orgnih.gov This highlights the importance of the substituted phenyl moiety in achieving selective D₄ receptor antagonism. The morpholine chemotype is recognized as one of the classical structures for D₄ receptor ligands. nih.gov

Interactive Data Table: Dopamine D4 Receptor Antagonist Properties

| Compound | D₄ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Key Structural Feature | Reference |

| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Potent | >1000 (at 1µM) | >1000 (at 1µM) | Chiral alkoxymethyl morpholine | nih.gov |

| L-745,870 | 0.43 | 960 | 2300 | Chlorophenyl group | medchemexpress.com |

Other Receptor Classes (e.g., Serotonin Receptors, Cannabinoid Receptors)

Detailed studies concerning the direct interaction of this compound and its immediate derivatives with serotonin or cannabinoid receptors are not prominently featured in the available scientific literature. Receptor profiling is a critical step in drug discovery to determine selectivity and potential off-target effects. For instance, in studies of other complex heterocyclic compounds containing a morpholine moiety, such as 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), a corticotropin-releasing factor receptor 1 (CRF1) antagonist, evaluations showed no significant activity at other common drug targets, which underscores the potential for developing highly selective agents. nih.gov However, without specific binding assays for this compound derivatives, their affinity for receptors like serotonin or cannabinoid remains uncharacterized.

Broader Pharmacological Spectrum

Derivatives incorporating the morpholine scaffold exhibit a diverse range of pharmacological activities, indicating its value as a pharmacophore in drug design. researchgate.netresearchgate.net

Anti-inflammatory Actions and Associated Mechanisms

The morpholine ring is a constituent of compounds recognized for their anti-inflammatory properties. researchgate.netresearchgate.net While direct studies on this compound are lacking, related structures have shown potential. For example, QSAR (Quantitative Structure-Activity Relationship) predictions for 2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine suggested potential anti-inflammatory activity. preprints.org The mechanisms often involve the modulation of inflammatory pathways, though specific targets for most morpholine derivatives are still under investigation.

Anti-infective Potential (Antiviral, Antibacterial, Antimycobacterial, Antileishmanial)

The morpholine nucleus is integral to a variety of compounds with potent anti-infective properties.

Antiviral Activity The structural framework of morpholine has been incorporated into various antiviral agents.

The introduction of a morpholine group into 1,2,4-triazolethiones has been shown to increase antimicrobial prospects. nih.gov

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated antiviral activity against several viruses, including Herpes Simplex Virus-1 (HSV-1), Sindbis virus, and Coxsackie virus B4. nih.gov

In a targeted drug design study, chromone (B188151) derivatives featuring a 2-pyridinylpiperazine functionality exhibited selective antiviral activity against the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV). nih.gov

Antibacterial Activity Several classes of morpholine derivatives have been identified as promising antibacterial agents.

Ruthenium-based agents modified with a morpholine moiety have shown potent bactericidal activity against Staphylococcus aureus, with the most active complex, Ru(ii)-3, demonstrating a Minimum Inhibitory Concentration (MIC) of just 0.78 μg/mL. nih.gov These agents appear to act by destroying the bacterial membrane and inducing the production of reactive oxygen species. nih.gov

4-(Phenylsulfonyl) morpholine, while not possessing intrinsic antimicrobial activity, has been shown to modulate the efficacy of aminoglycoside antibiotics like amikacin (B45834) and gentamicin, significantly reducing their MICs against Gram-negative bacterial strains. nih.gov

The combination of morpholine and dimorpholine has been reported to be effective against both bacteria and yeasts. nih.gov

Antimycobacterial Activity The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents, with some morpholine-related compounds showing promise.

Substituted urea (B33335) derivatives, including those with a 3,4-dichlorophenyl group, have demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, with some compounds inhibiting growth by 80-89% at a concentration of 6.25 µM. nih.gov

Polycyclic amines containing an azapentacycloundecane cage, a structural relative of morpholine, have shown synergistic activity with the antibiotic spectinomycin, suggesting a possible mechanism of efflux pump inhibition. nih.gov

Antileishmanial Activity Derivatives containing the morpholine scaffold have shown significant potential in the fight against leishmaniasis, a parasitic disease.

Novel quinoline (B57606) derivatives have demonstrated potent activity against Leishmania chagasi. nih.gov One such compound, a quinoline derivative referred to as 3b, was 8.3 times more active than the standard drug pentavalent antimony when tested against infected macrophages. nih.gov

In another study, 3-arylquinolines bearing a morpholine group at the C-7 position were synthesized and tested. acs.org While the morpholine-substituted compound was slightly less potent than N-methylpiperazine analogues, it highlighted the tolerance of this position for modification to improve physicochemical properties without drastically reducing antileishmanial activity. acs.org

A series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were evaluated, with one compound (5m) showing an in vitro anti-amastigote IC₅₀ of 8.36 μM and demonstrating a 56.2% and 61.1% reduction in liver and spleen parasite burden, respectively, in a mouse model. rsc.org

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinoline derivative (3b) | Leishmania chagasi (promastigotes) | IC₅₀ | < 0.8 µg/mL | nih.gov |

| 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one (5m) | Leishmania (amastigotes) | IC₅₀ | 8.36 µM | rsc.org |

Anticancer Activities and Cytotoxic Evaluations

The morpholine heterocycle is a key feature in many compounds designed and evaluated for their anticancer potential.

A series of 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic activity against the HepG2 (human liver cancer) cell line, with compounds 3c, 3d, and 3e showing IC₅₀ values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov

Morpholine-substituted quinazoline (B50416) derivatives have also been identified as potent cytotoxic agents. nih.gov Compounds AK-3 and AK-10 were particularly effective against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with AK-10 showing an IC₅₀ of 3.15 μM against MCF-7 cells. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov

A morpholine-triazine derivative, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, exhibited selective cytotoxicity towards BT474 breast cancer cells (IC₅₀ of 1.4±0.3 µM) with a smaller effect on normal cells. preprints.org

Tricyclic 4-(phenylamino)furo[2,3-b]quinolines were found to be highly potent, with two compounds showing a mean GI₅₀ value (concentration for 50% growth inhibition) of 0.025 μM across a panel of 60 cancer cell lines. nih.gov

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | IC₅₀ | 8.50 | nih.gov |

| Quinazoline derivative (AK-10) | MCF-7 (Breast) | IC₅₀ | 3.15 ± 0.23 | nih.gov |

| Quinazoline derivative (AK-10) | SHSY-5Y (Neuroblastoma) | IC₅₀ | 3.36 ± 0.29 | nih.gov |

| 4-(phenylamino)furo[2,3-b]quinoline (2a) | NCI-60 Panel | GI₅₀ (mean) | 0.025 | nih.gov |

| Morpholine-triazine derivative | BT474 (Breast) | IC₅₀ | 1.4 ± 0.3 | preprints.org |

Other Reported Bioactivities (e.g., Antioxidant, Anticonvulsant, Antihyperlipidemic)

The versatility of the morpholine scaffold extends to other biological activities.

Antioxidant Activity Morpholine and its derivatives have been generally noted for their antioxidant capabilities. researchgate.netresearchgate.net Specific examples include bis-1,2,4-triazole-3-thiones, which were reported to possess high antioxidant activity. nih.gov

Anticonvulsant Activity A significant body of research has focused on morpholine-containing structures as potential anticonvulsant agents.

Quinazolinone derivatives, structurally related to the sedative-hypnotic methaqualone, have been widely investigated for anti-seizure activity. mdma.chnuph.edu.ua

A study on isatin-based derivatives, which form imines with various aniline (B41778) derivatives, showed favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, suggesting potential as lead compounds. nih.gov The presence of fluorine atoms on the aniline ring, particularly at the ortho and para positions, contributed to an acceptable anti-seizure effect. nih.gov

Hybrid compounds combining a pyrrolidine-2,5-dione core with a 3-methylthiophene (B123197) ring, linked to a morpholine fragment, have demonstrated anticonvulsant activity in MES and 6 Hz seizure tests. nih.gov

Antihyperlipidemic Activity While specific studies detailing the antihyperlipidemic effects of this compound derivatives were not found, the broader class of morpholine compounds has been reported to possess this activity, suggesting a potential avenue for future research. researchgate.netresearchgate.net

Structure Activity Relationships Sar and Structure Property Relationships Spr

Elucidation of Pharmacophoric Features within 2-(3,4-Difluorophenyl)morpholine Scaffold

A pharmacophore model represents the essential molecular features necessary for biological activity. The this compound scaffold presents several key pharmacophoric features that are crucial for its molecular recognition by biological targets. researchgate.netresearchgate.net

The primary features are:

Aromatic/Hydrophobic Region: The 3,4-difluorophenyl ring provides a distinct hydrophobic region, capable of engaging with non-polar pockets within a receptor or enzyme active site. nih.govmdpi.com

Hydrogen Bond Acceptor: The oxygen atom within the morpholine (B109124) ring acts as a potent hydrogen bond acceptor, a critical interaction for anchoring the molecule into a specific binding orientation. researchgate.netacs.org

Basic Nitrogen Center: The nitrogen atom of the morpholine ring serves as a weakly basic center, which can be protonated at physiological pH, allowing for potential ionic interactions or serving as a hydrogen bond donor. researchgate.net

Electron-Withdrawing/Lipophilic Points: The two fluorine atoms on the phenyl ring act as points of increased lipophilicity and strong electron withdrawal, modulating the electronic character of the aromatic ring and influencing binding affinity. tandfonline.comresearchgate.net

3D Scaffold: The morpholine ring itself acts as a rigid, three-dimensional scaffold that orients the difluorophenyl substituent in a defined spatial arrangement, which is critical for precise interaction with a target protein. nih.gov

These features can be mapped to create a pharmacophore model used in virtual screening to identify other compounds with similar potential biological activity. dovepress.com

Impact of Difluorophenyl Substituents on Biological Activity and Selectivity

The introduction of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties and binding affinity. researchgate.net In the this compound scaffold, the difluoro substitution pattern is critical.

The specific placement of the fluorine atoms on the phenyl ring has a profound impact on biological activity. SAR studies on various classes of compounds, including fentanyl analogs and other CNS agents, demonstrate that positional isomers can have vastly different affinities for their targets. nih.govnih.gov For example, in a series of fluorinated arylcycloheptylamines, a 3-fluoro substituent conferred higher NMDA receptor affinity than a 4-fluoro substituent. nih.gov Similarly, studies on FPMINT, an inhibitor of nucleoside transporters, showed that changing the fluorine position from ortho to para did not alter the inhibitory effect on the ENT1 transporter, suggesting that for some targets, the mere presence of the halogen is more critical than its exact location. frontiersin.org

The 3,4-difluoro pattern on the phenyl ring creates a specific electronic and steric profile. This particular arrangement influences the molecule's dipole moment and how it presents its electrostatic surface to a receptor, which can be a key determinant of binding selectivity and potency.

| Compound Series | Observation on Fluorine Positional Isomerism | Reference |

| Arylcycloheptylamines | 3-Fluoro substitution resulted in higher NMDA receptor affinity compared to 4-fluoro substitution. | nih.gov |

| Fentanyl Analogs | The rank order of potencies for various effects differed significantly between 2'-, 3'-, and 4'-fluorofentanyl isomers. | nih.gov |

| FPMINT Analogs | Changing the fluorine from the ortho to the para position on the phenyl moiety did not significantly alter the inhibitory effect on the ENT1 transporter. | frontiersin.org |

This table illustrates the principle of positional isomerism's impact on activity in related compound classes.

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. tandfonline.com This has several important consequences:

Modulation of pKa: The electron-withdrawing nature of the difluorophenyl group reduces the electron density on the morpholine nitrogen, thereby lowering its basicity (pKa). tandfonline.comnih.gov This can be advantageous, as highly basic compounds are often rapidly metabolized or have poor membrane permeability.

Enhanced Binding Interactions: The C-F bond can participate in favorable electrostatic interactions with receptor surfaces. Furthermore, the polarization of the phenyl ring can strengthen interactions like π-π stacking or create specific dipole-dipole interactions with the target protein. benthamscience.com

Metabolic Stability: Substitution with fluorine at sites susceptible to metabolic oxidation can block this process, increasing the molecule's half-life. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. tandfonline.comresearchgate.net

The electron-withdrawing effect can be a double-edged sword; while it can enhance desirable properties, it can also decrease binding if the target requires a more electron-rich aromatic ring for optimal interaction. nih.gov

Role of the Morpholine Ring in Target Engagement and Biological Response

The morpholine ring is not merely a linker; it is a "privileged" structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its ability to participate directly in receptor binding. researchgate.netnih.gov

The six-membered morpholine ring is not planar and, like cyclohexane, exists in various non-planar conformations. The "chair" conformation is significantly more stable and thus the predominant form. researchgate.netpharmacy180.com In this conformation, substituents can occupy either axial or equatorial positions. The morpholine ring can undergo a "chair flip," interconverting axial and equatorial positions.

The presence of the bulky 3,4-difluorophenyl group at the 2-position will have a strong preference for the equatorial position to minimize steric hindrance. This locks the molecule into a relatively well-defined, low-energy conformation, which is crucial for presenting the pharmacophoric elements in the correct orientation for receptor binding. While the chair form is preferred, other conformations like the "boat" or "twist-boat" are higher in energy but may be relevant in the dynamic process of binding to a receptor. researchgate.net

The morpholine ring contains two heteroatoms that play distinct and vital roles in molecular interactions:

Nitrogen Basicity: The nitrogen atom imparts weak basicity to the molecule. This property is crucial for aqueous solubility and can be essential for forming ionic bonds or hydrogen bonds (as a donor) with acidic residues (e.g., aspartate, glutamate) in a protein's active site when protonated. researchgate.net As noted, the difluorophenyl group tunes this basicity to a potentially more optimal range. tandfonline.comnih.gov

Oxygen's Hydrogen Bonding: The oxygen atom is a key hydrogen bond acceptor. researchgate.net This feature allows the morpholine ring to form a strong, directional interaction with hydrogen bond donors (e.g., the amide backbone of a protein, or residues like serine, threonine, or lysine) in a binding pocket. This interaction can be a critical determinant of binding affinity and selectivity. acs.org

Together, these features make the morpholine ring a versatile component that improves a compound's drug-like properties while also actively contributing to its specific biological activity.

Influence of Stereochemistry on Biological Efficacy and Selectivity

This compound possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3,4-Difluorophenyl)morpholine and (S)-2-(3,4-Difluorophenyl)morpholine. In pharmacology, it is a well-established principle that stereochemistry can have a profound impact on biological activity. nih.gov The differential three-dimensional arrangement of atoms in enantiomers often leads to significant variations in their binding affinity for chiral biological targets such as receptors, enzymes, and transporters. researchgate.netmdpi.com

One enantiomer, termed the eutomer, frequently displays significantly higher potency or a different pharmacological profile compared to its counterpart, the distomer. For instance, in studies of related chiral morpholine derivatives, such as those designed as monoamine reuptake inhibitors, the stereochemistry at the C2 position was critical in determining the potency and selectivity for serotonin (B10506) and norepinephrine (B1679862) transporters. sci-hub.se Similarly, research on other chiral compounds has consistently shown that biological systems can readily distinguish between enantiomers, often resulting in one being active while the other is inactive or even contributes to undesirable effects. nih.gov

Therefore, it is highly probable that the (R) and (S) enantiomers of this compound will exhibit distinct efficacy and selectivity profiles for any given biological target. The precise spatial orientation of the 3,4-difluorophenyl group relative to the morpholine ring is expected to be a key determinant for molecular recognition and interaction with target proteins. A comprehensive evaluation would necessitate the separation of these enantiomers and independent testing to identify the eutomer and fully characterize its therapeutic potential.

Comparative SAR Studies with Analogous Morpholine Derivatives and Related Heterocycles

While direct biological data on this compound is limited in publicly accessible literature, its structural motifs—the 2-phenylmorpholine (B1329631) core and the difluorinated phenyl ring—are well-represented in medicinal chemistry. By analyzing data from analogous compounds, a robust predictive SAR can be constructed.

Analysis of Substituent Effects on Potency and Specificity

The biological activity of this compound is dictated by the interplay of its two primary structural components: the morpholine ring and the substituted phenyl group.

The morpholine moiety is often considered a "privileged structure" in drug discovery. chemscene.com Its inclusion can improve physicochemical properties such as aqueous solubility. sci-hub.se The oxygen atom, being a hydrogen bond acceptor, is crucial for anchoring the molecule to the hinge region of many protein kinases, such as PI3K. nih.gov The nitrogen atom provides a point for further substitution, which can be used to modulate potency, selectivity, and pharmacokinetic properties.

The 3,4-difluorophenyl group significantly influences the molecule's electronic properties and metabolic stability. Fluorine is the most electronegative element, and its substitution on the phenyl ring has several important consequences:

Electronic Effects : The strong electron-withdrawing nature of fluorine can alter the pKa of the morpholine nitrogen and modulate the molecule's interaction with target residues. core.ac.uk

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at positions susceptible to hydroxylation can block these metabolic pathways, thereby increasing the compound's half-life and oral bioavailability. core.ac.uknih.gov

Binding Interactions : Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity to a target protein. mdpi.com

In a study of M1 muscarinic acetylcholine (B1216132) receptor antagonists, a 3,4-difluoro derivative was found to have activity comparable to the lead compound, demonstrating the utility of this substitution pattern in preserving potency while potentially improving other properties. nih.gov

Correlation of Structural Modifications with Observed Pharmacological Profiles

The 2-phenylmorpholine scaffold is associated with several distinct pharmacological profiles, depending on the specific substitutions on the phenyl ring and the morpholine nitrogen.

Monoamine Transporter Ligands: The parent structure, 2-phenylmorpholine, and its derivatives are well-documented as monoamine releasing agents and reuptake inhibitors, targeting the dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT) transporters. wikipedia.orgnih.gov These compounds are classified as central nervous system stimulants. Substitution on the phenyl ring directly impacts potency and selectivity. For example, 3-fluorophenmetrazine (B1651833) is a known stimulant analog. sci-hub.se The table below illustrates how substitutions on the core 2-phenylmorpholine structure affect its activity as a monoamine releasing agent.

Kinase Inhibitors (PI3K/mTOR): The morpholine ring is a key pharmacophore in a multitude of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. researchgate.net In compounds like NVP-BKM120, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val882 in the PI3Kα hinge region, which is essential for potent inhibition. nih.gov Studies on the PI3K inhibitor ZSTK474, which contains two morpholine groups, have shown that replacing even one morpholine with a piperazine (B1678402) ring significantly reduces inhibitory activity, highlighting the crucial role of the morpholine oxygen. nih.gov While this compound itself does not fit the typical template of a PI3K inhibitor, the principles of morpholine-kinase interaction are fundamental and suggest a potential, albeit likely weak, affinity for kinase hinge regions.

Optimization Strategies Based on SAR for Enhanced Therapeutic Potential

Based on the comparative SAR analysis, several strategies can be employed to optimize a lead compound like this compound for enhanced therapeutic potential.

Stereochemical Resolution: The first and most critical step is the separation of the (R) and (S) enantiomers. Testing each enantiomer individually will identify the eutomer, which can then be advanced, potentially offering increased potency and a better therapeutic index. nih.gov

N-Substitution: The morpholine nitrogen is a prime site for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or other functionalities at this position can drastically alter the pharmacological profile, as seen in the transition from 2-phenylmorpholine to the potent stimulant phenmetrazine (3-methyl-2-phenylmorpholine). wikipedia.org

Phenyl Ring Modification: While the 3,4-difluoro pattern offers metabolic stability, exploring other halogen substitutions (e.g., chloro, bromo) or moving the fluorine atoms to different positions (e.g., 2,4-difluoro or 3,5-difluoro) could fine-tune the electronic properties and optimize target binding.

Conformational Constraint: Introducing a bridge to the morpholine ring, creating a bicyclic structure, can lock the molecule into a specific conformation. This strategy has been used to create conformationally restricted morpholine derivatives to enhance binding affinity and selectivity for targets like PI3K. researchgate.net

Bioisosteric Replacement: If the morpholine oxygen proves detrimental for a specific target or leads to poor pharmacokinetics, it could be replaced with other groups. For instance, replacing the morpholine in the PI3K inhibitor ZSTK474 with N-acetylpiperazine was shown to restore potent activity, demonstrating the viability of such modifications. nih.gov

By systematically applying these optimization strategies, the therapeutic potential of the this compound scaffold can be thoroughly explored and tailored for a specific biological target.

Computational Investigations into this compound: A Molecular Modeling Perspective

While comprehensive, dedicated computational chemistry studies on the specific compound this compound are not extensively available in publicly accessible scientific literature, we can infer its likely behavior and properties through the lens of computational studies on analogous morpholine-containing structures. This article will, therefore, discuss the application of common computational methodologies to molecules of this class, providing a framework for how this compound would be theoretically characterized.

Preclinical Research and Translational Potential

In Vitro and In Vivo Efficacy Studies (General Types of Studies)

To ascertain the therapeutic potential of 2-(3,4-Difluorophenyl)morpholine, a series of in vitro and in vivo efficacy studies would be required. The nature of these studies would be dictated by the intended therapeutic target.

In Vitro Studies: Initial screening would typically involve a battery of in vitro assays to determine the compound's biological activity. These could include:

Receptor Binding Assays: To determine if the compound binds to specific receptors of interest.

Enzyme Inhibition Assays: To assess its ability to inhibit the activity of key enzymes implicated in disease pathways.

Cell-Based Assays: Using cultured cells to evaluate the compound's effect on cellular processes such as proliferation, apoptosis, or signaling pathways. For instance, studies on other morpholine (B109124) derivatives have utilized cell viability assays like MTT and LDH tests to assess cytotoxic effects on cancer cell lines. researchgate.net